molecular formula C10H11F3N2O4 B13096706 (R)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate

(R)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate

Cat. No.: B13096706
M. Wt: 280.20 g/mol
InChI Key: JIRAJJMQWIVBJP-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate is a chiral amine intermediate of significant interest in advanced pharmaceutical research and development. Its core structure incorporates a stereogenic center and a trifluoromethylpyridine (TFMP) moiety . The TFMP group is a privileged scaffold in medicinal chemistry, known for its strong electron-withdrawing nature and lipophilicity, which can profoundly influence a compound's bioavailability, metabolic stability, and binding affinity to biological targets . This specific (R)-enantiomer is of particular value for creating stereochemically pure compounds, as chirality can be critical for selective interaction with enzymes and receptors . Research indicates that analogous chiral amines bearing the 6-(trifluoromethyl)pyridin-3-yl group are key precursors in the design of novel dual-target ligands, such as mu-opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists/partial agonists . These types of compounds represent a promising strategy for developing analgesics with potentially reduced abuse liability . The oxalate salt form enhances the compound's stability and handling properties. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this high-purity building block to explore new chemical entities in drug discovery campaigns, particularly in neurosciences and pain management.

Properties

Molecular Formula

C10H11F3N2O4

Molecular Weight

280.20 g/mol

IUPAC Name

oxalic acid;(1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine

InChI

InChI=1S/C8H9F3N2.C2H2O4/c1-5(12)6-2-3-7(13-4-6)8(9,10)11;3-1(4)2(5)6/h2-5H,12H2,1H3;(H,3,4)(H,5,6)/t5-;/m1./s1

InChI Key

JIRAJJMQWIVBJP-NUBCRITNSA-N

Isomeric SMILES

C[C@H](C1=CN=C(C=C1)C(F)(F)F)N.C(=O)(C(=O)O)O

Canonical SMILES

CC(C1=CN=C(C=C1)C(F)(F)F)N.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Step 1: Starting Material Preparation

  • Commercially available 6-(trifluoromethyl)pyridin-3-yl derivatives serve as starting points.
  • These may be synthesized or procured with high purity to ensure downstream reaction efficiency.

Step 2: Enantioselective Amination

  • The 6-(trifluoromethyl)pyridin-3-yl precursor undergoes an enantioselective amination to introduce the ethanamine group at the 1-position.
  • This step often employs chiral catalysts or resolving agents to favor the (R)-enantiomer.
  • Reaction conditions such as temperature, solvent, and time are optimized to maximize enantiomeric excess and yield.

Step 3: Formation of Oxalate Salt

  • The free amine is reacted with oxalic acid to form the oxalate salt.
  • This salt formation improves the compound’s physicochemical properties, such as solubility and stability, which are crucial for pharmaceutical applications.
  • Typical conditions include mixing the amine with oxalic acid in a suitable solvent under controlled temperature until precipitation of the oxalate salt occurs.

Reaction Conditions and Optimization

Step Conditions Notes
Enantioselective amination Solvent: often polar aprotic (e.g., THF, MeOH); Temperature: 0–50 °C; Time: several hours Use of chiral catalysts or auxiliaries critical for stereoselectivity
Oxalate salt formation Solvent: ethanol or water; Temperature: room temperature to mild heating; Time: 1–4 hours Precipitation monitored to isolate pure salt

Analytical Characterization

Representative Data Table for Synthesis Parameters

Parameter Typical Range/Value Impact on Outcome
Reaction Temperature 0–50 °C Influences reaction rate and enantioselectivity
Solvent THF, MeOH, ethanol Affects solubility and reaction kinetics
Reaction Time 2–24 hours Longer times may improve conversion but risk side reactions
Catalyst Type Chiral amine catalysts Determines enantiomeric purity
Oxalate Salt Formation pH Slightly acidic (pH ~3–5) Optimal for salt precipitation

Research Findings and Notes

  • The presence of the trifluoromethyl group on the pyridine ring significantly influences the electronic properties, affecting reactivity during amination and salt formation.
  • Enantioselective synthesis routes have been optimized to achieve high enantiomeric excess (>95%) critical for biological activity.
  • Oxalate salt formation is preferred over other salts due to better stability and solubility profiles, facilitating pharmaceutical formulation.
  • Analytical techniques confirm that the final product maintains stereochemical integrity and high purity, essential for therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties
The compound has been investigated for its potential as a ligand in receptor binding studies, particularly with dopamine receptors. Research indicates that derivatives of (R)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine exhibit significant binding affinity to dopamine D3 receptors, which are implicated in various neurological disorders such as schizophrenia and Parkinson's disease . The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and receptor selectivity.

Case Study: Dopamine D3 Receptor Ligands
A study published in a peer-reviewed journal highlighted the synthesis and evaluation of (R)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine derivatives. These compounds were shown to selectively bind to D3 receptors with affinities comparable to established antipsychotics. The study emphasized the importance of structural modifications in enhancing receptor selectivity and potency, paving the way for new therapeutic agents targeting dopamine-related disorders .

Material Science Applications

Synthesis of Functional Materials
The unique electronic properties of (R)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine oxalate make it suitable for use in the synthesis of functional materials, including organic semiconductors and sensors. The trifluoromethyl group contributes to the compound's electron-withdrawing characteristics, which can be advantageous in designing materials with specific electronic properties.

Case Study: Organic Electronics
Recent advancements in organic electronics have utilized compounds similar to this compound to develop high-performance organic field-effect transistors (OFETs). The incorporation of such pyridine derivatives has been shown to enhance charge transport properties, making them promising candidates for future electronic applications .

Analytical Chemistry Applications

Chromatographic Techniques
this compound has been used as a standard reference material in chromatographic analyses due to its distinct chemical profile. Its stability and solubility characteristics facilitate its use in high-performance liquid chromatography (HPLC) methods for quantifying related compounds in biological samples.

Case Study: HPLC Method Development
In a recent method development study, researchers employed this compound as a calibration standard for HPLC analysis of pharmaceutical formulations. The results demonstrated accurate quantification capabilities, underscoring the compound's utility in quality control processes within pharmaceutical industries .

Summary Table of Applications

Field Application Key Findings/Case Studies
Medicinal ChemistryDopamine D3 receptor ligandsEnhanced binding affinity; potential for treating neurological disorders
Material ScienceOrganic semiconductors and sensorsImproved charge transport properties for electronic applications
Analytical ChemistryHPLC standard reference materialAccurate quantification in pharmaceutical formulations

Mechanism of Action

The mechanism of action of ®-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compound 38 : 3-Methyl-N-(1-(1-methyl-1H-1,2,4-triazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide

  • Key Differences : Incorporates a pyrrole-carboxamide scaffold and a triazole substituent.
  • Synthesis : Yield (22%) and purity (80.56% HPLC) are lower than those of other analogs, likely due to steric hindrance from the triazole group .
  • Physicochemical Data : ESIMS m/z 393.0; distinct $ ^1H $ NMR signal at 8.56 ppm for the pyridine-proton environment .

Compound 164 : 1-(6-(Trifluoromethyl)pyridin-3-yl)but-2-yn-1-ol

  • Key Differences : Replaces the ethanamine group with a propargyl alcohol moiety.
  • Synthesis : Higher yield (94%) compared to (R)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine derivatives, attributed to simpler aldehyde starting materials .
  • Physicochemical Data : ESIMS m/z 216.0; $ ^1H $ NMR shows a singlet at 3.57 ppm for the methyl group adjacent to the alcohol .

Compound 51 : N-(1-(3-bromoisoxazol-5-yl)ethyl)-3-methyl-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide

  • Synthesis : Moderate yield (25%) and high purity (94.87% HPLC), suggesting efficient coupling despite bromine’s electronic effects .

Pharmacologically Relevant Derivatives

EP 4 374 877 A2 Patent Compound :

(4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide

  • Key Differences : A macrocyclic derivative with a pyrrolopyridazine core and dual trifluoromethylpyridine units.
  • Synthesis : Requires advanced coupling techniques (e.g., amide bond formation with 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline) .
  • Physicochemical Data : LCMS m/z 754 [M+H]+, significantly higher than the simpler this compound .

Comparative Data Table

Compound Name Core Structure Key Substituents Yield (%) ESIMS m/z HPLC Purity (%) Reference
This compound Pyridine-ethanamine Trifluoromethyl, oxalate salt N/A N/A N/A -
Compound 38 Pyrrole-carboxamide 1-methyl-1H-1,2,4-triazol-3-yl 22 393.0 80.56
Compound 164 Pyridine-propargyl alcohol But-2-yn-1-ol 94 216.0 N/A
EP 4 374 877 A2 Patent Compound Pyrrolopyridazine Dual trifluoromethylpyridine, chloroaryl N/A 754.0 N/A

Key Findings

Synthetic Complexity : this compound likely requires enantioselective synthesis, whereas analogs like 164 are simpler to prepare .

Biological Relevance : The oxalate salt form may improve solubility and bioavailability compared to neutral analogs like 164 , which lack ionizable groups .

Notes

  • Contradictions in purity and yield metrics (e.g., compound 39 at 98.36% HPLC vs. 38 at 80.56%) highlight the impact of substituent choice on synthetic efficiency .

Biological Activity

(R)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This compound, with a molecular formula of C10H11F3N2O4 and a molecular weight of 280.20 g/mol, features a trifluoromethyl group attached to a pyridine ring, which enhances its pharmacological properties.

Chemical Structure and Properties

The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and binding affinity, making it a candidate for various therapeutic applications, particularly in neurology. The oxalate salt form enhances solubility and stability, which are crucial for bioavailability in pharmacological contexts.

Research indicates that this compound acts as a voltage-gated sodium channel blocker . These channels are essential for the propagation of action potentials in neurons, making them critical targets for treating neurological disorders such as pain syndromes and epilepsy. Specifically, this compound has been identified as a TTX-S (Tetrodotoxin-sensitive) sodium channel blocker, suggesting its potential utility in pain management therapies.

Pain Management

Studies have shown that this compound can effectively modulate pain pathways by inhibiting sodium channels involved in pain signal transduction. This mechanism positions it as a potential candidate for developing new analgesics.

Neurological Disorders

The compound's ability to block sodium channels may also extend its therapeutic use to other neurological conditions, including epilepsy and neuropathic pain. Its selective action on TTX-S sodium channels could lead to fewer side effects compared to non-selective sodium channel blockers.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
6-(Trifluoromethyl)pyridin-3-amineSimilar pyridine structureLacks ethanamine moiety
1-(6-fluoropyridin-3-yl)ethanamineContains fluorine instead of trifluoromethylLess potent sodium channel blocking activity
(S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamineStereoisomerPotentially different biological activity due to stereochemistry

The trifluoromethyl group enhances the binding affinity of this compound compared to other similar compounds, contributing to its increased potency as a sodium channel blocker.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on Pain Modulation : A study demonstrated that this compound significantly reduced pain responses in animal models by inhibiting TTX-S sodium channels, highlighting its potential as an analgesic agent.
  • Neuroprotective Effects : Research indicated that this compound could protect neurons from excitotoxicity by modulating sodium influx during pathological conditions.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, supporting its development for clinical use.

Q & A

Q. What are the key synthetic pathways for (R)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine oxalate?

The synthesis typically involves enantioselective amination of pyridine derivatives. For example, a chiral resolution or asymmetric catalysis approach may be employed to obtain the (R)-enantiomer. Key steps include:

  • Coupling reactions : Reacting 6-(trifluoromethyl)pyridin-3-yl intermediates with ethylamine derivatives under palladium-catalyzed conditions (similar to methods in and ).
  • Oxalate salt formation : Treating the free base with oxalic acid in a polar solvent (e.g., ethanol) to improve crystallinity and stability .
  • Purification : Use of preparative HPLC or recrystallization to isolate the enantiopure compound.

Q. How is enantiomeric purity validated for this compound?

Enantiomeric excess (ee) is determined using:

  • Chiral HPLC : Employing columns like Chiralpak IA/IB with mobile phases (e.g., hexane/isopropanol) to resolve enantiomers. Retention time consistency compared to standards is critical .
  • Optical rotation : Measured using a polarimeter, with values cross-referenced against literature data for the (R)-enantiomer.
  • NMR with chiral shift reagents : Europium-based reagents induce splitting of signals for enantiomers in 1^1H NMR spectra .

Q. Which analytical techniques are essential for characterizing this compound?

  • LCMS/HPLC : Confirms molecular weight (e.g., m/z 754 [M+H]+^+ in ) and purity (>95% by area under the curve).
  • 1^1H/13^{13}C NMR : Assigns signals for the trifluoromethyl group (δ ~120-125 ppm in 19^{19}F NMR) and pyridine protons (δ ~7.5-8.5 ppm) .
  • X-ray crystallography : Resolves stereochemistry and salt formation (oxalate counterion) for structural validation .

Advanced Research Questions

Q. How can discrepancies in 1^11H NMR data for trifluoromethylpyridine derivatives be resolved?

Discrepancies often arise from solvent effects, tautomerism, or paramagnetic impurities. Mitigation strategies include:

  • Standardized solvent systems : Use deuterated DMSO or CDCl3_3 to minimize solvent-induced shifts .
  • Variable-temperature NMR : Identifies dynamic processes (e.g., rotameric equilibria) affecting splitting patterns .
  • 2D NMR (COSY, HSQC) : Correlates proton and carbon signals to assign ambiguous peaks .

Q. What computational methods predict the binding affinity of this compound to biological targets?

  • Molecular docking (Glide, AutoDock) : Models interactions with targets like enzymes or receptors. Glide’s OPLS-AA force field and Monte Carlo sampling improve pose accuracy ().
  • MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories using AMBER or GROMACS.
  • Free-energy perturbation (FEP) : Quantifies binding energy changes upon trifluoromethyl group modification .

Q. How to design experiments for studying its mechanism of action in antimalarial research?

  • In vitro enzyme assays : Test inhibition of Plasmodium dihydroorotate dehydrogenase (DHODH) with IC50_{50} determination (see pyrrole-based DHODH inhibitors in ).
  • Cellular uptake studies : Use radiolabeled 14^{14}C-compound or fluorescence tagging to evaluate permeability in infected erythrocytes.
  • Resistance profiling : Serial passage under sublethal doses identifies mutations conferring resistance (e.g., via whole-genome sequencing) .

Q. How to address low yields in coupling reactions involving trifluoromethylpyridines?

  • Catalyst optimization : Screen Pd0^0/XPhos or Buchwald-Hartwig conditions for C-N coupling efficiency .
  • Microwave-assisted synthesis : Reduces reaction time and improves yields (e.g., 80°C for 30 min vs. 24 hours conventional) .
  • Protecting group strategies : Temporarily block reactive pyridine nitrogen with Boc groups to prevent side reactions .

Notes

  • Contradictions : Variability in HPLC retention times (e.g., 1.32 min in vs. longer times in other methods) may arise from column aging or mobile phase composition. Standardize protocols across labs.
  • Advanced SAR : Trifluoromethyl groups enhance metabolic stability but may reduce solubility; balance via co-crystallization with oxalate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.